molecular formula C11H8FN3 B1485551 5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098032-75-6

5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No. B1485551
CAS RN: 2098032-75-6
M. Wt: 201.2 g/mol
InChI Key: INLQNGBIRAQTFC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry: Potential Anticancer Agent

The triazole ring is a common motif in many pharmaceuticals, and the specific substitution pattern on the 5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole molecule suggests potential as an anticancer agent. Its structure could be exploited to design selective kinase inhibitors, which play a crucial role in cancer cell signaling pathways .

Organic Synthesis: Click Chemistry Component

In organic synthesis, this compound can serve as a versatile building block in click chemistry reactions, particularly in the Huisgen cycloaddition, which is widely used to create densely functionalized 1,2,3-triazoles with high regioselectivity .

Material Science: Organic Semiconductor Precursor

The electronic properties of triazoles make them suitable for use in organic semiconductors. The fluorophenyl group, in particular, could enhance the material’s electron affinity, making it useful in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biochemistry: Enzyme Inhibition Studies

Triazoles are known to mimic the structure of the azide ion, potentially inhibiting enzymes that interact with azides. This compound could be used to study enzyme mechanisms or develop enzyme inhibitors for therapeutic purposes .

Agriculture: Fungicide Development

The triazole class of compounds is well-known for its fungicidal properties. This specific compound could be investigated for its efficacy in protecting crops against fungal pathogens, contributing to increased agricultural productivity .

Environmental Science: Chemical Sensor

Due to its potential reactivity with certain environmental pollutants, 5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole could be used in the development of chemical sensors. These sensors could detect hazardous substances in the environment, aiding in pollution control and environmental protection efforts .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them interesting targets for future research .

properties

IUPAC Name

5-(2-fluorophenyl)-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLQNGBIRAQTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CN=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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